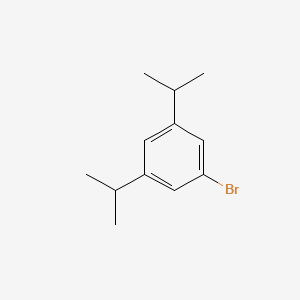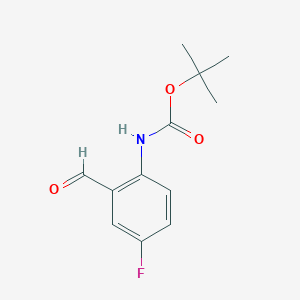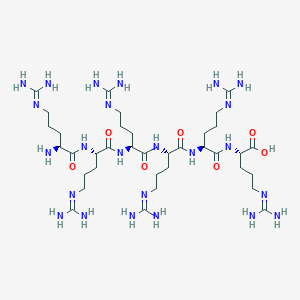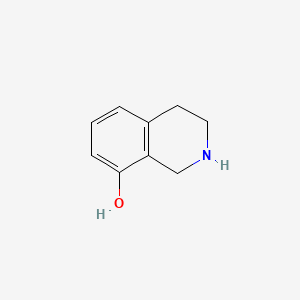
1,2,3,4-四氢异喹啉-8-醇
描述
1,2,3,4-Tetrahydroisoquinolin-8-ol (TIQ-8-ol) is a natural product that has been studied for its potential medicinal and pharmacological properties. This compound is a member of the tetrahydroisoquinolinone family, which is composed of several compounds with diverse biological activities. TIQ-8-ol has been extensively studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant properties. In addition, this compound has been used as a model for drug development and for studying the mechanism of action of other compounds.
科学研究应用
催化不对称合成1,2,3,4-四氢异喹啉是天然产物中的“特权支架”,用于合成生物活性分子(特别是生物碱)的不对称催化。在过去十年中,除了 Pictet-Spengler 反应等传统方法外,已经发展出合成 1,2,3,4-四氢异喹啉支架的新催化策略。这些发展对于生物碱天然产物的全合成具有重要意义 (Liu 等,2015).
C(1)-取代衍生物的合成该化合物一直是合成其 C(1)-取代衍生物的研究中心。这些衍生物是具有多种生物活性的各种生物碱的前体。1,2,3,4-四氢异喹啉 C(1)-官能化的多组分反应的最新进展突出了它们在药物开发和合成化学中的重要性 (Kaur & Kumar, 2020).
抗癌研究1,2,3,4-四氢异喹啉衍生物已被探索作为潜在的抗癌剂。已经研究了它们对 MCF-7 和 MDA-MB-231 等乳腺癌细胞系的细胞毒性,证明了它们在发现新的抗癌药物中的相关性 (Redda, Gangapuram, & Ardley, 2010).
治疗应用1,2,3,4-四氢异喹啉具有多种治疗潜力。最初因其神经毒性而闻名,现在被认为是防止哺乳动物帕金森病的内源性剂。它被用于抗癌、抗疟疾、中枢神经系统、心血管和代谢紊乱治疗的研究。它的衍生物正在合成用于各种治疗活动,特别是在癌症和中枢神经系统药物发现中 (Singh & Shah, 2017).
生物活性与构效关系研究天然和合成的 1,2,3,4-四氢异喹啉 (THIQ) 类化合物对病原体和神经退行性疾病表现出多种生物活性。THIQ 支架引起了科学兴趣,导致开发出具有有效生物活性的新型类似物。它们的构效关系 (SAR) 和作用机制是研究的关键领域 (Faheem 等,2021).
局部麻醉活性和毒性研究1-芳基四氢异喹啉生物碱衍生物的局部麻醉活性、急性毒性和结构-毒性关系已得到评估。这些研究对于降低这些分子的毒性和增加它们的治疗范围至关重要,使它们成为未来药物开发的潜在候选者 (Azamatov 等,2023).
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
未来方向
Given the biological activities of tetrahydroisoquinoline-based compounds, there is considerable interest in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol and its derivatives. These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Therefore, future research could focus on developing new synthetic strategies and exploring the biological potential of these compounds .
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinolin-8-ol (THIQ) is a structural motif of various natural products and therapeutic lead compounds . It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Biochemical Pathways
THIQs, including 1,2,3,4-Tetrahydroisoquinolin-8-ol, are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
The result of the action of 1,2,3,4-Tetrahydroisoquinolin-8-ol would be dependent on its mode of action and the biochemical pathways it affects. Given its reported biological activities against various infective pathogens and neurodegenerative disorders , it can be inferred that the compound has significant molecular and cellular effects.
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-8-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, 1,2,3,4-Tetrahydroisoquinolin-8-ol can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, impacting the levels of neurotransmitters in the brain .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-ol on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2,3,4-Tetrahydroisoquinolin-8-ol has been shown to modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cellular function .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroisoquinolin-8-ol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, 1,2,3,4-Tetrahydroisoquinolin-8-ol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-ol can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3,4-Tetrahydroisoquinolin-8-ol is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-ol vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing cognitive function or providing neuroprotection. At high doses, 1,2,3,4-Tetrahydroisoquinolin-8-ol can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 1,2,3,4-Tetrahydroisoquinolin-8-ol, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinolin-8-ol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 1,2,3,4-Tetrahydroisoquinolin-8-ol can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-8-ol is essential for its function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1,2,3,4-Tetrahydroisoquinolin-8-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOSCFYXMSUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545540 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32999-37-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the paper and how does it relate to 1,2,3,4-Tetrahydroisoquinolin-8-ol?
A1: The paper focuses on developing a general synthetic route for 8-substituted tetrahydroisoquinolines, with 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (compound 11 in the paper) serving as a key example []. The researchers detail a multi-step synthesis starting from isoquinoline and involving various modifications like bromination, nitration, and reduction to achieve the desired 8-substituted derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





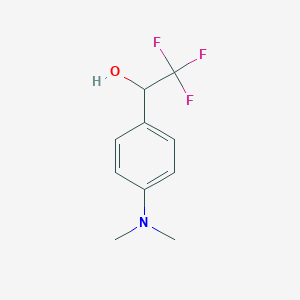
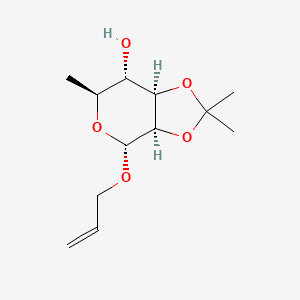
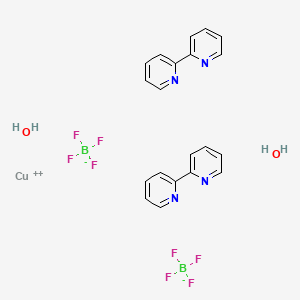

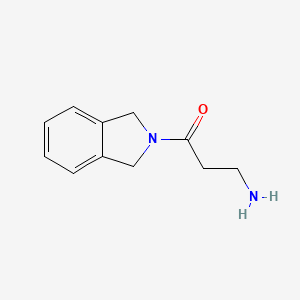
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)

